TG003

Vue d'ensemble

Description

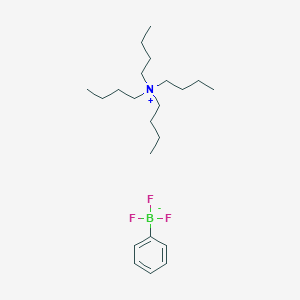

TG003 est un inhibiteur puissant et sélectif de la famille des kinases Cdc2-like (Clk), ciblant spécifiquement Clk1 et Clk4 avec des valeurs de CI50 de 20 nM et 15 nM, respectivement . Ce composé a suscité un intérêt considérable en raison de sa capacité à moduler l'épissage alternatif en inhibant la phosphorylation des protéines riches en sérine/arginine par Clk .

Mécanisme D'action

TG003, also known as (Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one or KPC5K8BPP7, is a potent and selective inhibitor of the Cdc2-like kinase (Clk) family . It has been studied for its potential therapeutic applications in various diseases, including Duchenne muscular dystrophy and prostate cancer .

Target of Action

This compound primarily targets the Clk-family kinases, which include Clk1, Clk2, Clk3, and Clk4 . These kinases play a crucial role in mRNA splice site selection . This compound also inhibits casein kinase 1 (CK1) .

Analyse Biochimique

Biochemical Properties

TG003 interacts with Clk-family kinases, exhibiting inhibitory effects on Clk1, Clk2, and Clk4 . It competes with ATP, exhibiting a Ki value of 0.01 μM for Clk1/Sty . This compound’s interaction with these enzymes leads to the suppression of Clk-mediated phosphorylation of certain proteins, such as the splicing factor SF2/ASF .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, in HeLa cells, this compound inhibits Clk1/Sty kinase activity and suppresses the phosphorylation of the splicing factor SF2/ASF . In prostate cancer cell lines, this compound reduces cell proliferation and increases apoptosis . It also slows scratch closure and reduces cell migration and invasion .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on Clk-family kinases . By competing with ATP, it inhibits Clk1/Sty-mediated phosphorylation of proteins involved in RNA splicing, such as SF2/ASF . This leads to changes in the splicing patterns of certain genes, which can have significant effects on cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in HeLa cells, the inhibitory effect of this compound on Clk1/Sty kinase activity and SF2/ASF phosphorylation can be observed after a treatment period of 3 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, in a study involving Jcl:TCR mice, this compound was administered subcutaneously at a dose of 30mg/kg . This led to the promotion of exon-skipping in the dystrophin gene, suggesting potential therapeutic applications in Duchenne muscular dystrophy .

Metabolic Pathways

Given its role as an inhibitor of Clk-family kinases, it is likely that this compound interacts with the metabolic pathways involving these kinases .

Transport and Distribution

Given its molecular properties and its interactions with Clk-family kinases, it is likely that this compound can penetrate cell membranes and distribute within cells .

Subcellular Localization

In HeLa cells, this compound has been shown to affect the localization of Clk1/Sty, causing it to localize to nuclear speckles . This suggests that this compound may have effects on the subcellular localization of the proteins it interacts with .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : TG003 peut être synthétisé par un processus en plusieurs étapes impliquant la condensation de la 3-éthyl-5-méthoxy-1,3-benzothiazol-2-ylidène avec la propan-2-one . La réaction nécessite généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et l'éthanol, avec une assistance par ultrasons pour améliorer la solubilité .

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire. Le composé est généralement purifié par cristallisation et caractérisé à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour garantir des niveaux de pureté supérieurs à 98% .

Analyse Des Réactions Chimiques

Types de réactions : TG003 subit principalement des réactions d'inhibition de la phosphorylation. Il inhibe la phosphorylation des protéines riches en sérine/arginine par les kinases Clk .

Réactifs et conditions usuels : Les réactions impliquant this compound utilisent généralement des réactifs tels que l'adénosine triphosphate (ATP) et des peptides synthétiques du domaine RS de SF2/ASF . Les conditions de réaction comprennent souvent des tampons tels que Tris-HCl, le chlorure de magnésium et le dithiothréitol .

Produits principaux : Les principaux produits formés par ces réactions sont des protéines riches en sérine/arginine non phosphorylées, qui jouent un rôle crucial dans la régulation de l'épissage alternatif .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Médecine : this compound a montré un potentiel dans le traitement de maladies telles que la dystrophie musculaire de Duchenne en modulant l'épissage de l'ARN.

Industrie : this compound est utilisé dans le développement de tests de criblage de substances qui affectent l'épissage de l'ARNm.

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des kinases Clk1 et Clk4. Il entre en compétition avec l'ATP pour la liaison au domaine kinase, empêchant ainsi la phosphorylation des protéines riches en sérine/arginine . Cette inhibition conduit à la suppression des événements d'épissage alternatif, ce qui peut moduler l'expression de diverses isoformes protéiques .

Composés similaires :

SRPIN340 : Un autre inhibiteur des kinases de protéines riches en sérine/arginine, mais avec un profil cible différent.

IC261 : Un inhibiteur de la caséine kinase 1 qui affecte également l'épissage alternatif.

Unicité de this compound : this compound est unique en raison de sa haute sélectivité pour Clk1 et Clk4, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces kinases dans l'épissage alternatif . Sa capacité à moduler l'épissage de l'ARN sans toxicité significative pour les cellules améliore encore son utilité dans la recherche et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

TG003 has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

SRPIN340: Another inhibitor of serine/arginine-rich protein kinases, but with a different target profile.

IC261: A casein kinase 1 inhibitor that also affects alternative splicing.

Uniqueness of TG003: this compound is unique due to its high selectivity for Clk1 and Clk4, making it a valuable tool for studying the specific roles of these kinases in alternative splicing . Its ability to modulate RNA splicing without significant toxicity to cells further enhances its utility in research and potential therapeutic applications .

Propriétés

IUPAC Name |

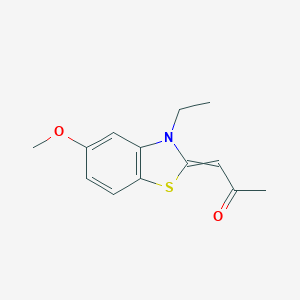

1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVLELSCIHASRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017396 | |

| Record name | 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300801-52-9 | |

| Record name | 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B120159.png)

![3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol](/img/structure/B120170.png)

![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)

![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)